molecular formula C13H20N2O B13956537 4-((3-Ethyl-4-methylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one

4-((3-Ethyl-4-methylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one

Cat. No.: B13956537
M. Wt: 220.31 g/mol
InChI Key: VDPIYIAVBAQISZ-UHFFFAOYSA-N
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Description

4-((3-Ethyl-4-methylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one is a complex organic compound that features a cyclohexene ring substituted with ethyl and methyl groups, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Ethyl-4-methylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one typically involves multi-step organic reactions. The starting materials might include cyclohexene derivatives and imidazole precursors. Common synthetic routes could involve:

    Alkylation: Introduction of ethyl and methyl groups to the cyclohexene ring.

    Cyclization: Formation of the imidazole ring through cyclization reactions.

    Coupling Reactions: Connecting the cyclohexene and imidazole moieties.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions could lead to the saturation of the cyclohexene ring.

    Substitution: Substitution reactions might involve replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated compounds, while reduction could produce fully saturated cyclohexane derivatives.

Scientific Research Applications

4-((3-Ethyl-4-methylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one could have various applications in scientific research:

    Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function in biological systems.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar compounds might include other cyclohexene-imidazole derivatives. The uniqueness of 4-((3-Ethyl-4-methylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one could be highlighted by comparing its:

    Chemical Structure: Differences in substituents on the cyclohexene or imidazole rings.

    Reactivity: Variations in chemical reactivity and stability.

    Biological Activity: Distinct biological effects or potency.

List of Similar Compounds

  • 4-((3-Methylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one
  • 4-((3-Ethylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one
  • 4-((3-Propylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

4-[(3-ethyl-4-methylcyclohex-3-en-1-yl)methyl]-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C13H20N2O/c1-3-11-6-10(5-4-9(11)2)7-12-8-14-13(16)15-12/h8,10H,3-7H2,1-2H3,(H2,14,15,16)

InChI Key

VDPIYIAVBAQISZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CCC(C1)CC2=CNC(=O)N2)C

Origin of Product

United States

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